molecular formula C17H14ClN3O2 B7708561 4-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

4-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B7708561
M. Wt: 327.8 g/mol
InChI Key: JWMQHBJQQLGFLG-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 4-chloro group and a phenyl ring bearing a 3-ethyl-1,2,4-oxadiazol-5-yl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with an ester or acid chloride under acidic or basic conditions.

    Substitution on the phenyl ring: The oxadiazole-substituted phenyl ring can be synthesized by electrophilic aromatic substitution reactions.

    Formation of the benzamide: The final step involves the reaction of the substituted phenyl ring with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, leading to the formation of amines or other reduced products.

    Substitution: The chloro group on the benzamide can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical assays.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for the treatment of various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and benzamide moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
  • 4-chloro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
  • 4-chloro-N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Uniqueness

4-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to the specific substitution pattern on the phenyl ring and the presence of the ethyl group on the oxadiazole ring. These structural features can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-2-15-20-17(23-21-15)12-4-3-5-14(10-12)19-16(22)11-6-8-13(18)9-7-11/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMQHBJQQLGFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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